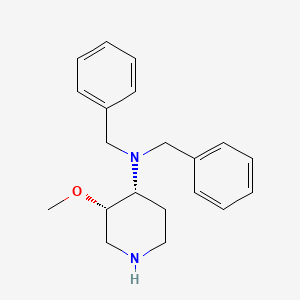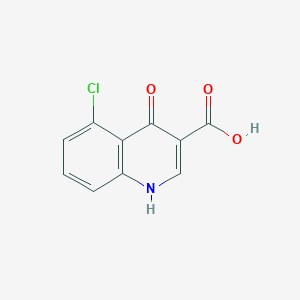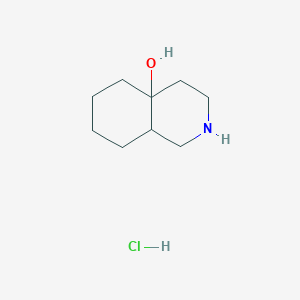
3-(Pyridazin-3-yl)propanoic acid
Übersicht
Beschreibung
3-(Pyridazin-3-yl)propanoic acid is a compound with the linear formula C7H8N2O2 . It’s commonly used as a ligand to make coordination polymers .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as this compound, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase and Lipoxygenase Inhibition
3-(Pyridazin-3-yl)propanoic acid derivatives have been studied for their ability to inhibit cyclooxygenase-1/2 (COX-1/2) and 5-lipoxygenase (5-LO) activities. These compounds, particularly derivatives like 4g, have shown significant inhibitory effects, which could be relevant in the development of anti-inflammatory drugs (Ergün et al., 2010).
Corrosion Inhibition
Pyridazine derivatives, including those structurally related to this compound, have been investigated for their corrosion inhibition properties. They are found to be effective in protecting metals like mild steel from corrosion in acidic environments, suggesting potential applications in industrial maintenance (Mashuga et al., 2017).
Antimicrobial Activity
Compounds synthesized from this compound and its analogs have been tested for antimicrobial activity. Such compounds have shown effectiveness against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Esterification in Chemical Synthesis
Derivatives of this compound have been used as coupling agents in the esterification of carboxylic acids. This application is significant in organic synthesis, providing a method for forming ester bonds efficiently (Won et al., 2007).
Radiochemistry
In radiochemistry, derivatives of this compound have been used to synthesize rhenium(I) and technetium(I) tricarbonyl complexes. These complexes, due to their stability and specific properties, could be promising for the development of targeted radiopharmaceuticals (Makris et al., 2012).
Synthesis of Fused Azines
This compound and its derivatives have been utilized in the synthesis of various fused azines, an important class of compounds in pharmaceutical chemistry. These derivatives have potential for further exploration in the development of new drugs (Ibrahim & Behbehani, 2014).
Analgesic Compound Development
Amide derivatives of this compound have been investigated for their potential as analgesic compounds. Some of these derivatives displayed analgesic activity comparable to aspirin in in vivo tests (Banoglu et al., 2007).
Wirkmechanismus
Target of Action
3-(Pyridazin-3-yl)propanoic acid, a derivative of pyridazine, is known to interact with a range of biological targets . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Mode of Action
Pyridazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to a wide range of physiological effects . For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to have a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemische Analyse
Biochemical Properties
3-(Pyridazin-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a ligand to form coordination polymers with metals such as silver, copper, and zinc
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyridazine, such as this compound, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . These effects are mediated through interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been reported to enhance fluorescence in sol-gels through chelation with rare-earth ions such as europium and terbium . These interactions highlight the compound’s potential in biochemical applications and its ability to modulate molecular pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation and observation . Its degradation over time can lead to changes in its biochemical properties and effects on cells, necessitating careful monitoring during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Studies have also identified threshold effects, where the compound’s efficacy and safety are balanced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in these pathways can influence cellular metabolism and energy production, contributing to its overall biochemical effects . Understanding these interactions is crucial for developing targeted therapies and optimizing the compound’s use in clinical settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . Studies have shown that the compound can be efficiently transported across cell membranes, facilitating its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical effects. Understanding these mechanisms is essential for developing targeted therapies and optimizing the compound’s use in research and clinical applications.
Eigenschaften
IUPAC Name |
3-pyridazin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)4-3-6-2-1-5-8-9-6/h1-2,5H,3-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMAGGUOHIRHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



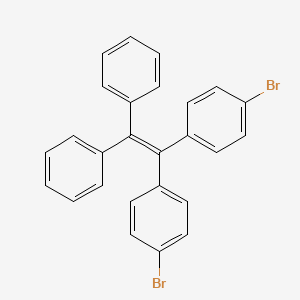
![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)
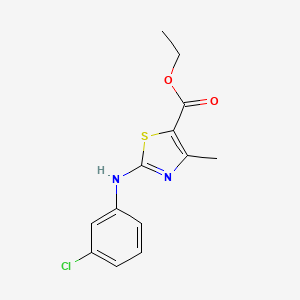
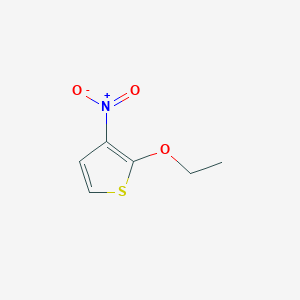
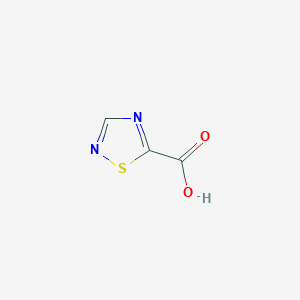


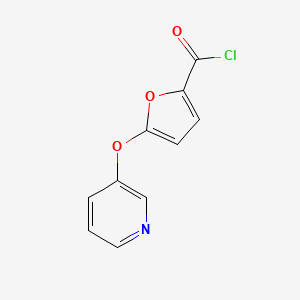
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)
![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)
